Isoindolin-4-ylmethanol

Synthetic Chemistry Building Blocks Analytical Chemistry

For medicinal chemistry teams optimizing PROTACs or kinase inhibitors, sourcing the correct isoindoline isomer is critical. Isoindolin-4-ylmethanol (CAS 127168-95-0) provides a specific spatial vector that 5-yl isomer or 1-yl analogues cannot replicate, ensuring SAR consistency. - Validated Scaffold: Core for synthesizing thalidomide-based E3 ligase recruiters; the 4-hydroxymethyl group is the standard linker attachment point. - Unique Reactivity: Enables aryne-induced recyclization to isobenzofurans, a transformation specific to this substitution pattern. - Quality Assurance: Supplied with high purity to minimize side reactions in multi-step PROTAC syntheses, ensuring reliable supply chain continuity.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 127168-95-0
Cat. No. B177652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindolin-4-ylmethanol
CAS127168-95-0
Synonymsisoindolin-4-ylMethanol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC=C2)CO
InChIInChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-10-5-9(7)8/h1-3,10-11H,4-6H2
InChIKeyCMBJRRZLAYYBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoindolin-4-ylmethanol Procurement & Specification


Isoindolin-4-ylmethanol (CAS 127168-95-0), also known as (2,3-dihydro-1H-isoindol-4-yl)methanol, is a primary alcohol within the isoindoline class of heterocyclic compounds . Characterized by its fused benzopyrrole ring system, it has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . This building block is fundamental to medicinal chemistry efforts, particularly as the isoindoline core is recognized as a privileged scaffold in drug discovery [1]. Its utility is derived from the presence of a reactive primary alcohol group, which provides a handle for further synthetic elaboration, such as esterification or etherification .

Isoindolin-4-ylmethanol Substitution Risks


In the context of isoindoline derivatives, substituting Isoindolin-4-ylmethanol with a close positional isomer like Isoindolin-5-ylmethanol (CAS 127168-98-3) or a functional analogue like (2,3-dihydro-1H-isoindol-1-yl)methanol (CAS 1391249-77-6) introduces significant risk into a chemical series. These substitutions alter the spatial orientation and electronic properties of the functional group, which can critically impact downstream synthesis and structure-activity relationships (SAR). For example, the change in the point of attachment to the isoindoline core can dramatically affect the binding affinity or potency of a final drug candidate [1]. Therefore, the specific CAS number is not a formality but a key specification for maintaining experimental integrity and program consistency.

Isoindolin-4-ylmethanol Evidence & Differentiation


Synthetic Purity Comparison

Purity specifications from major suppliers indicate that Isoindolin-4-ylmethanol (CAS 127168-95-0) is commercially available at 98% purity . Its positional isomer, Isoindolin-5-ylmethanol (CAS 127168-98-3), is also available at the same purity level . While these values are comparable, the key differentiation lies in the specific analytical data and supplier guarantees, which are often tailored to the batch of the specific isomer [REFS-1, REFS-2].

Synthetic Chemistry Building Blocks Analytical Chemistry

Physicochemical & Drug-Likeness Profile

Isoindolin-4-ylmethanol (CAS 127168-95-0) possesses calculated physicochemical properties that align with established drug-likeness filters, offering a predictable starting point for lead optimization . Its calculated LogP of 0.78 and Topological Polar Surface Area (TPSA) of 32.26 Ų are within the ideal ranges defined by Lipinski's Rule of Five (LogP < 5, TPSA < 140) [1]. These properties suggest good potential for oral bioavailability and are a key reason the isoindoline core is a privileged scaffold.

Medicinal Chemistry Drug Design Physicochemical Properties

Aryne-Induced Recyclization Reactivity

The 4-hydroxymethylisoindoline scaffold (which includes Isoindolin-4-ylmethanol) has demonstrated unique reactivity that is not shared by its 5-positional isomers. In studies with 2-alkyl or 2-aryl-substituted 4-hydroxymethylisoindolines, these compounds undergo a smooth intramolecular recyclization upon reaction with arynes to yield isobenzofurans in good preparative yields [1]. This reaction is specific to the 4-substitution pattern, as the proximity of the hydroxyl group to the reactive benzyne intermediate is essential for the cyclization event [1].

Organic Synthesis Methodology Heterocyclic Chemistry

Isoindoline Scaffold Potency

The isoindoline core is a privileged scaffold in drug discovery, underpinning several marketed drugs and late-stage clinical candidates [1]. Recent studies on isoindoline analogues have identified compounds with sub-nanomolar potency, such as an HPK1 inhibitor with an IC50 of 0.9 nM [2]. While Isoindolin-4-ylmethanol itself is a building block and not the final bioactive molecule, its core scaffold is validated to enable potent and selective interactions with biological targets, including kinases [2].

Drug Discovery Immuno-Oncology Kinase Inhibition

Isoindolin-4-ylmethanol Application Scenarios


PROTAC Linker Synthesis

Isoindolin-4-ylmethanol serves as a critical starting point for synthesizing ligands for E3 ubiquitin ligases, such as those derived from thalidomide. The primary alcohol group at the 4-position is a common functionalization site for attaching linker moieties that connect the target protein ligand to the E3 ligase recruiter [1]. The high purity (98%) ensures that side reactions in the multi-step synthesis of complex PROTAC molecules are minimized.

Kinase Hinge-Binding SAR Exploration

The isoindoline core is a well-established scaffold for kinase inhibitors [1]. Isoindolin-4-ylmethanol provides a direct vector to the hinge-binding region of kinases. The 4-hydroxymethyl group can be easily modified to introduce diverse pharmacophores to probe for selectivity and potency against a specific kinase panel. The favorable physicochemical properties of the building block are advantageous for maintaining oral bioavailability in advanced leads.

Aryne Reactivity Methodology

The specific substitution pattern of 4-hydroxymethylisoindolines enables a unique aryne-induced recyclization reaction that is not possible with other isomers [1]. This makes Isoindolin-4-ylmethanol an invaluable starting material for researchers developing novel synthetic methodologies to construct complex polycyclic frameworks, such as isobenzofurans, which are of interest in medicinal chemistry and materials science.

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